REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:12]([C:17]([O:19][CH3:20])=[O:18])=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:7][CH:6]=1)=[O:4]>CO>[OH:4][CH2:3][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:12]([C:17]([O:19][CH3:20])=[O:18])=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
111 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 mol/L hydrochloric acid and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |